molecular formula C12H22N2O2 B6170517 rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, cis CAS No. 2740405-60-9

rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, cis

Cat. No.: B6170517
CAS No.: 2740405-60-9
M. Wt: 226.3
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Description

rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, cis: is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂. It is a bicyclic compound featuring a nitrogen atom within the ring structure, making it a part of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, cis typically involves the following steps:

  • Formation of the Bicyclic Core: The bicyclic structure is usually formed through a cyclization reaction involving appropriate precursors.

  • Introduction of the Carbamate Group: The carbamate group is introduced using tert-butyl carbamates and suitable reaction conditions.

  • Stereochemical Control: Ensuring the cis configuration requires careful control of reaction conditions, including temperature, solvent, and catalysts.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing safety measures to handle reactive intermediates and byproducts.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the bicyclic structure can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted derivatives where the nitrogen atom has been replaced by different nucleophiles

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a potential inhibitor or modulator in biological studies, interacting with various biomolecules. Medicine: The compound has shown promise in drug discovery and development, particularly in targeting specific enzymes or receptors. Industry: It is utilized in the production of specialty chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism by which rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, cis exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • rac-tert-butyl N-{[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl}carbamate: A structural isomer with a different stereochemistry.

  • rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, trans: The trans isomer of the same compound.

Uniqueness: The cis configuration of rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate provides it with distinct physical and chemical properties compared to its isomers and similar compounds. These differences can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

2740405-60-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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